molecular formula C9H8ClF B13489444 1-Chloro-3-cyclopropyl-2-fluorobenzene

1-Chloro-3-cyclopropyl-2-fluorobenzene

Cat. No.: B13489444
M. Wt: 170.61 g/mol
InChI Key: RGLGZUNUSHLHTL-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropyl-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at position 2, and a cyclopropyl group (-C₃H₅) at position 2. The unique combination of substituents confers distinct electronic and steric properties to the molecule. The cyclopropyl group introduces ring strain and moderate electron-withdrawing effects due to its sp³ hybridization, while the halogens (Cl and F) further polarize the aromatic system, influencing reactivity and physical properties.

Key characteristics inferred from structural analogs in the provided evidence include:

  • Molecular formula: Likely C₉H₈ClF (assuming cyclopropyl as C₃H₅).
  • Molecular weight: ~158.6 g/mol (calculated).
  • Substituent effects: The meta- and para-positions of the substituents likely direct electrophilic substitution reactions to specific sites on the benzene ring .

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-3-cyclopropyl-2-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2

InChI Key

RGLGZUNUSHLHTL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-2-fluorobenzene can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through electrophilic aromatic substitution reactions. For example, the chlorination of 3-cyclopropyl-2-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound.

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.

Chemical Reactions Analysis

1-Chloro-3-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, alkoxides.

    Electrophilic Substitution: Nitric acid, sulfuric acid, halogens.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: 3-cyclopropyl-2-fluorophenol.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

1-Chloro-3-cyclopropyl-2-fluorobenzene finds applications in various scientific research fields, including:

    Chemistry: It is used as a

Biological Activity

1-Chloro-3-cyclopropyl-2-fluorobenzene is an aromatic compound characterized by its unique substitution pattern, which includes a chlorine atom at the first position, a cyclopropyl group at the third position, and a fluorine atom at the second position. This structure imparts distinctive chemical properties and biological activities that are of interest in various fields, including medicinal chemistry and agrochemicals.

The molecular formula of this compound is C9H8ClF, with a molecular weight of 170.61 g/mol. The presence of halogens (chlorine and fluorine) enhances its reactivity, making it suitable for various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
  • Pharmacological Potential : The compound's structure suggests potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific pathways in disease models.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus6.25Moderate
Escherichia coli0.391Excellent
Pseudomonas aeruginosa0.781Good
Klebsiella pneumoniae0.195Very Good

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound possessed significant antibacterial activity, with MIC values comparable to established antibiotics such as ciprofloxacin .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the structure of this compound were synthesized to explore their biological activity further. Modifications to the cyclopropyl group led to variations in antimicrobial efficacy, suggesting that the cyclopropyl moiety plays a crucial role in enhancing biological activity. The SAR analysis highlighted that compounds with additional functional groups exhibited improved potency against resistant strains .

Research Findings

Recent studies have focused on understanding the mechanisms underlying the biological activity of this compound:

  • Mechanism of Action : Research indicates that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
  • Selectivity Profile : Comparative studies with other halogenated compounds revealed that this compound exhibits selective activity against certain bacterial strains without significant cytotoxicity to mammalian cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Cyclopropyl vs. Alkyl Chains : The cyclopropyl group in the target compound introduces steric strain and moderate electron withdrawal, unlike linear alkyl groups (e.g., propyl in 1-chloro-2-propylbenzene), which are electron-donating. This increases the compound’s susceptibility to ring-opening reactions compared to less strained analogs .
  • Halogen Positioning : The ortho-fluorine and meta-chlorine in the target compound create a polarized aromatic system, contrasting with para-substituted analogs like 4-chlorobenzotrifluoride, where substituent effects are more uniformly distributed .

Physical Properties

  • Boiling/Melting Points : The cyclopropyl group’s compact structure may lower melting points compared to bulkier substituents (e.g., sulfanylmethyl groups in 1-chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene) due to reduced intermolecular forces .
  • Solubility: The presence of electronegative halogens (Cl, F) enhances solubility in polar aprotic solvents relative to non-halogenated analogs.

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